

Comprehensive NMR Interpretation and Comparative Guide for Boc-Lys-OMe·HCl

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Compound of Interest

Compound Name: *Boc-Lys-OMe.HCl*

Cat. No.: *B15287401*

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Executive Summary

N- α -Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl) is a highly versatile, orthogonally protected amino acid derivative. It serves as a critical building block in the synthesis of ionizable lipids for siRNA delivery[1], the development of site-selective protein bioconjugation reagents[2], and the assembly of complex diketopiperazine scaffolds[3].

This guide provides an in-depth interpretation of the

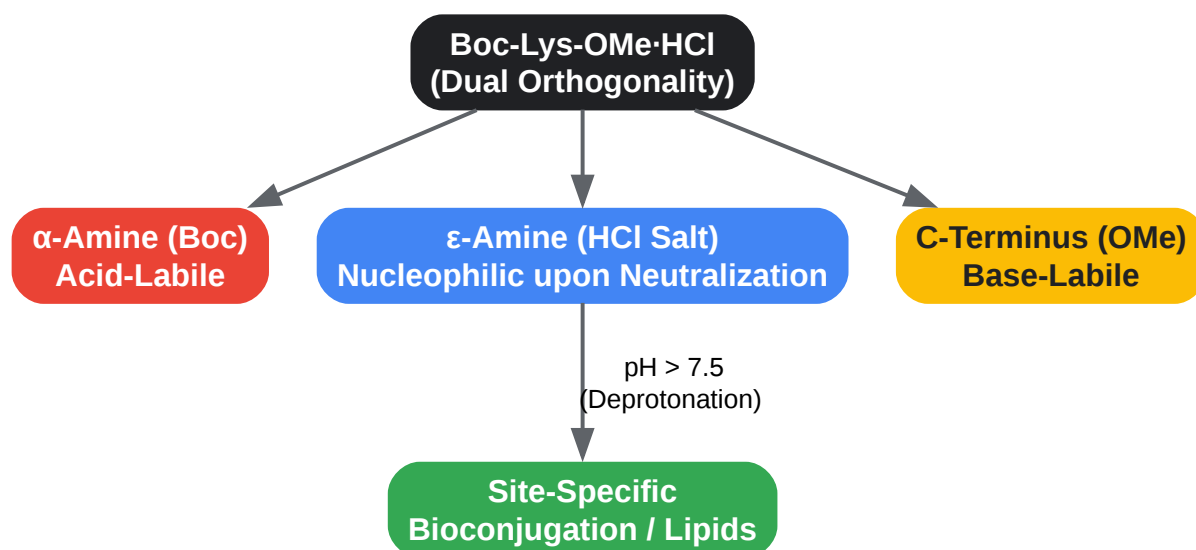
H and

C NMR spectra for Boc-Lys-OMe·HCl, objectively compares its analytical and synthetic performance against alternative protected lysines (such as Fmoc-Lys-OMe·HCl and Boc-Lys(Boc)-OMe), and establishes a self-validating experimental protocol for high-resolution NMR acquisition.

Structural and Mechanistic Overview

The synthetic utility of Boc-Lys-OMe·HCl stems from its dual orthogonality. The molecule features three distinct reactive domains, each governed by different chemical conditions.

Understanding this chemoselectivity is essential for both downstream synthesis and accurate NMR interpretation, as the electronic environment of each group dictates its chemical shift.



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Caption: Orthogonal reactivity profile of Boc-Lys-OMe·HCl enabling site-specific ϵ -amine modifications.

High-Resolution NMR Interpretation

The presence of the hydrochloride salt on the ϵ -amine fundamentally alters the NMR landscape of the lysine side chain. The positive charge of the -NH

group strongly deshields the adjacent ϵ -CH

protons, shifting them downfield.

Quantitative Data: ^1H NMR Assignments (DMSO- d_6 , 400 MHz)

Proton Environment	Shift (ppm)	Multiplicity	Integration	Mechanistic Causality / Assignment
Boc -CH	1.38	s	9H	Highly shielded equivalent methyl protons of the tert-butyl group.
γ -CH	1.30 - 1.45	m	2H	Aliphatic backbone; furthest from electron-withdrawing groups.
δ -CH	1.50 - 1.65	m	2H	Aliphatic backbone; slight deshielding from the ϵ -amine.
β -CH	1.60 - 1.75	m	2H	Deshielded by the adjacent chiral α -carbon.
ϵ -CH	2.75	m (br)	2H	Deshielded by the adjacent -NH group. Broadened due to intermediate proton exchange rates.
-OCH	3.65	s	3H	Strongly deshielded by the ester oxygen.
α -CH	3.95	m	1H	Chiral center; split by the β -CH

and the α -NH
proton.

α -NH

7.15

d

1H

Boc carbamate
proton; sharp
doublet due to
slow exchange in
DMSO.

ϵ -NH

8.00

br s

3H

Hydrochloride
salt protons;
highly deshielded
and broad due to
rapid
quadrupolar
relaxation and
exchange.

Quantitative Data: ^{13}C NMR Assignments (DMSO- d_6 , 100 MHz)

Carbon Environment	Shift (ppm)	Assignment
γ -CH	22.5	Lysine side chain
δ -CH	26.5	Lysine side chain
Boc -CH	28.2	tert-Butyl methyls
β -CH	30.5	Lysine side chain
ϵ -CH	38.5	Adjacent to -NH
-OCH	51.8	Methyl ester
α -CH	53.5	Chiral center
Boc -C-	78.5	Quaternary tert-Butyl carbon
Boc C=O	155.8	Carbamate carbonyl
Ester C=O	173.2	Ester carbonyl

Comparative Performance Analysis

When designing a synthetic route, selecting the correct lysine derivative is critical. Below is an objective performance comparison of Boc-Lys-OMe·HCl against two common alternatives: Fmoc-Lys-OMe·HCl and Boc-Lys(Boc)-OMe.

Performance Metric	Boc-Lys-OMe·HCl	Fmoc-Lys-OMe·HCl	Boc-Lys(Boc)-OMe
α -Amine Protection	Boc (Acid-labile)	Fmoc (Base-labile)	Boc (Acid-labile)
ϵ -Amine Status	Free (HCl salt)	Free (HCl salt)	Protected (Boc)
NMR Spectral Clarity	High. Clean aliphatic window. Distinct singlets for Boc and OMe allow for easy integration and purity assessment.	Low. Fmoc introduces complex aromatic multiplets (7.2–7.8 ppm) that can obscure conjugated downstream products.	Moderate. Features overlapping tert-butyl singlets (~1.40 and 1.44 ppm) which complicate integration.
Solubility Profile	High in DMSO/MeOH. Poor in CDCl ₃ due to the polar HCl salt.	High in DMSO/DMF. Moderate in CDCl ₃ .	High in CDCl ₃ and DCM. Highly lipophilic.
Primary Synthetic Utility	Site-specific ϵ -amine modification (e.g., lipid nanoparticles[1], bioconjugation[2]).	Solid Phase Peptide Synthesis (SPPS) requiring basic deprotection.	Fully protected building block requiring global acidic deprotection.

Key Takeaway: Boc-Lys-OMe·HCl is the superior choice for researchers requiring a clear NMR baseline to monitor subsequent ϵ -amine functionalization, as it lacks the aromatic interference of Fmoc and the redundant aliphatic signals of a bis-Boc protected system.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in spectral interpretation, the following protocol utilizes a self-validating D

O exchange mechanism to definitively confirm the assignment of labile protons and their adjacent multiplets.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

- Action: Weigh 15–20 mg of Boc-Lys-OMe-HCl into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-

.

- Causality: The highly polar hydrochloride salt on the ϵ -amine severely limits solubility in non-polar solvents like CDCl

. Using DMSO-

effectively disrupts the crystal lattice, ensuring a homogenous solution that yields sharp line widths and prevents line broadening caused by aggregation.

Step 2: Initial NMR Acquisition

- Action: Transfer the solution to a 5 mm NMR tube. Acquire a standard 1D

¹H NMR spectrum (typically 16 scans, 2-second relaxation delay).

- Observation: Note the presence of the broad singlet at ~8.00 ppm (ϵ -NH) and the doublet at ~7.15 ppm (α -NH).

Step 3: D

O Exchange (Self-Validation)

- Action: Add 1–2 drops of D

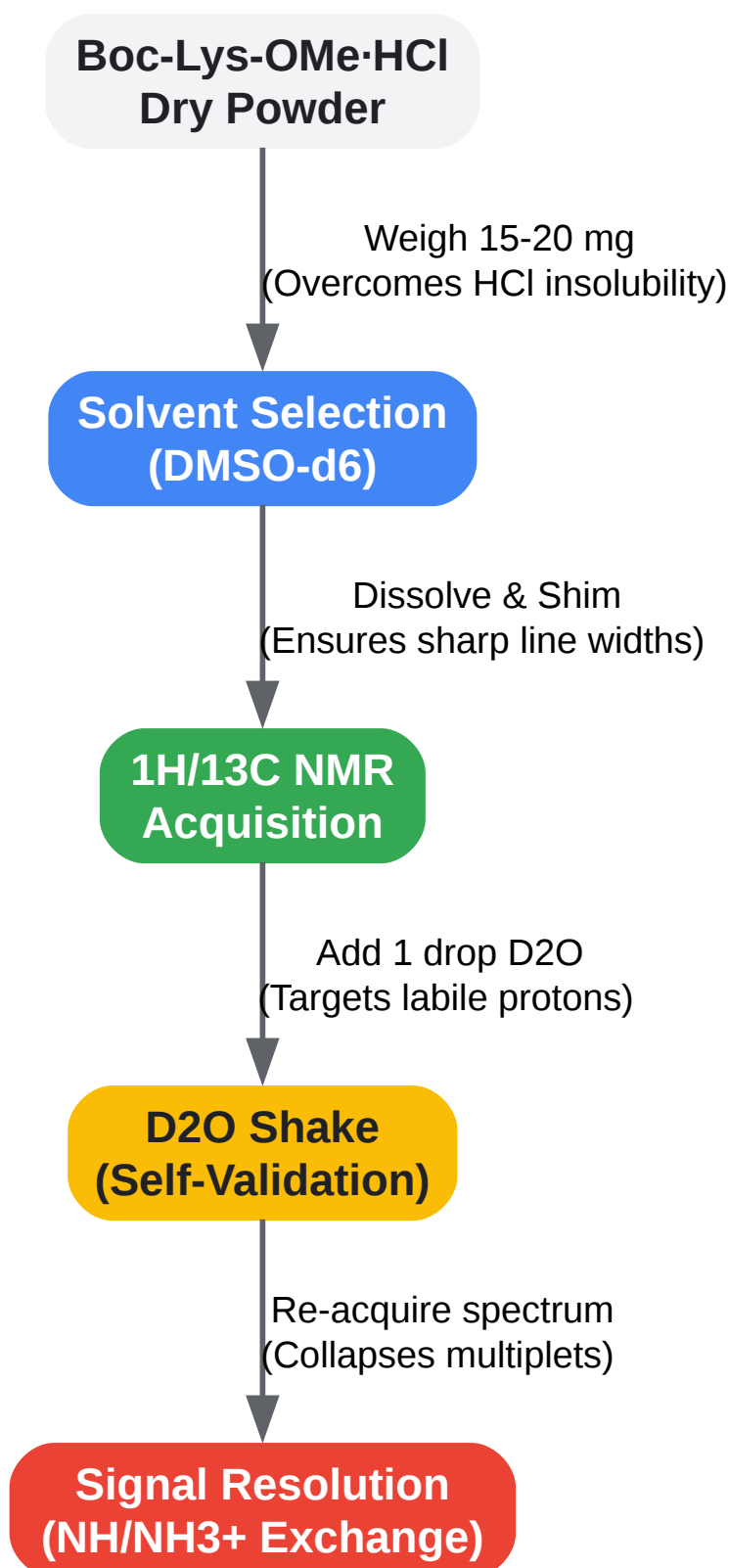
O directly into the NMR tube. Cap the tube, invert 5 times to mix, and re-acquire the ¹H NMR spectrum.

- Causality & Validation: The addition of D

O forces rapid deuterium exchange with the labile α -NH and ϵ -NH protons.

- Result 1: The signals at 7.15 ppm and 8.00 ppm will completely disappear.

- Result 2 (Validation): The removal of the α -NH proton eliminates its scalar coupling to the α -CH proton. Consequently, the complex multiplet at 3.95 ppm will collapse into a simpler, cleaner splitting pattern, definitively validating its assignment as the α -CH.



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Caption: Workflow for self-validating NMR acquisition and D2O exchange of Boc-Lys-OMe-HCl.

References

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